tert-Butyl (5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate
Description
This compound is a boronic ester-containing pyridine derivative, characterized by a tert-butyl carbamate group at the 3-position, a fluorine substituent at the 5-position of the pyridine ring, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 2-position. Its molecular formula is C₁₆H₂₄BFN₂O₄, with a molecular weight of 338.18 g/mol. Boronic esters like this are pivotal intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl or heteroaryl structures in pharmaceuticals and materials science . The fluorine substituent enhances metabolic stability and modulates electronic properties, making this compound valuable in medicinal chemistry for targeted drug design .
Properties
Molecular Formula |
C16H24BFN2O4 |
|---|---|
Molecular Weight |
338.2 g/mol |
IUPAC Name |
tert-butyl N-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C16H24BFN2O4/c1-14(2,3)22-13(21)20-11-8-10(18)9-19-12(11)17-23-15(4,5)16(6,7)24-17/h8-9H,1-7H3,(H,20,21) |
InChI Key |
HHLZRBWTQHFEHM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=N2)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Route 1: Sequential Halogenation, Borylation, and Boc Protection
Step 1: Synthesis of 5-fluoro-3-amino-2-bromopyridine
- Fluorination : Electrophilic fluorination of 3-amino-2-bromopyridine using Selectfluor® or DAST.
- Conditions : Anhydrous DMF, 60°C, 12 h.
Step 2: Miyaura Borylation
- Reagents : Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂ catalyst, KOAc base.
- Conditions : Dioxane, 90°C, 18 h.
- Intermediate : 5-fluoro-3-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Step 3: Boc Protection
- Reagents : Di-tert-butyl dicarbonate (Boc₂O), DMAP catalyst, triethylamine.
- Conditions : Dichloromethane, 0°C to RT, 4 h.
Table 1: Key Reaction Parameters
| Step | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Selectfluor® | DMF | 60°C | 65% |
| 2 | B₂pin₂, Pd(dppf)Cl₂ | Dioxane | 90°C | 72% |
| 3 | Boc₂O, DMAP | CH₂Cl₂ | RT | 85% |
Route 2: Late-Stage Fluorination
Step 1: Boc Protection of 3-Amino-2-bromopyridine
Step 2: Miyaura Borylation
- Same as Route 1, Step 2.
Step 3: Fluorination via Halogen Exchange
- Reagents : KF, CuI, 18-crown-6.
- Conditions : DMF, 120°C, 24 h.
Advantages : Avoids handling unstable fluorinated intermediates.
Limitations : Lower regioselectivity (risk of byproducts).
Analytical Validation
- Purity : Confirmed via HPLC (≥95% purity).
- Structural Confirmation :
Challenges and Optimization
- Boronate Ester Stability : Acidic or aqueous conditions risk deboronation; reactions require strict anhydrous handling.
- Fluorine Introduction : Electrophilic fluorination agents (e.g., Selectfluor®) offer higher regiocontrol but require inert atmospheres.
Industrial Scalability
- Cost-Effective Catalysts : Pd(OAc)₂/XPhos system reduces catalyst loading (0.5 mol%) versus Pd(dppf)Cl₂.
- Green Chemistry : Switching to 2-MeTHF (biorenewable solvent) improves sustainability without compromising yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction rate and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in the study of enzyme mechanisms and cellular processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structural features may allow it to act as a drug candidate for various diseases, including cancer and infectious diseases.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for use in various industrial applications, including the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate involves its interaction with specific molecular targets. The fluoro group and dioxaborolane moiety allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent patterns, electronic effects, and applications. Below is a detailed comparison:
Table 1: Key Structural and Functional Differences
Key Observations
Electronic Effects: The 5-fluoro group in the target compound increases electron-withdrawing effects, stabilizing the boronate group and enhancing cross-coupling efficiency compared to non-fluorinated analogs (e.g., ).
Synthetic Yields: The non-fluorinated pyridine analog () is synthesized in 44% yield via carbamate protection under mild conditions. Fluorinated derivatives may require optimized conditions (e.g., controlled temperature, inert atmosphere) due to fluorine’s reactivity.
Spectroscopic Signatures :
- ¹H NMR : The fluorine substituent in the target compound causes deshielding of adjacent protons (e.g., pyridine-H4 δ ≈ 8.03 ppm in vs. altered shifts in fluorinated analogs).
- ¹³C NMR : The carbamate carbonyl in all analogs appears near δ 155–160 ppm, but fluorine induces downfield shifts in adjacent carbons .
Safety and Handling: Fluorinated and chlorinated analogs (e.g., ) require stricter safety protocols (e.g., P210/P280 precautions for flammability and skin protection) compared to non-halogenated derivatives .
Biological Activity
tert-Butyl (5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a pyridine ring substituted with a fluorine atom and a dioxaborolane moiety. The IUPAC name is given as:
IUPAC Name: this compound
CAS Number: 1310405-07-2
Molecular Formula: C16H24BFN2O4
Molecular Weight: 338.19 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular signaling. Notably, it has been studied for its inhibitory effects on various kinases:
- Glycogen Synthase Kinase 3 Beta (GSK-3β) - A critical regulator in multiple signaling pathways linked to cell proliferation and survival.
- Inhibitor of Nuclear Factor Kappa B Kinase Beta (IKK-β) - Involved in the inflammatory response.
- Rho-associated Protein Kinase 1 (ROCK-1) - Plays a role in smooth muscle contraction and cell migration.
Inhibition Potency
Recent studies have reported the inhibitory potency of various derivatives related to the compound:
| Compound | Target | IC50 (nM) |
|---|---|---|
| Compound A | GSK-3β | 8 |
| Compound B | IKK-β | 20 |
| Compound C | ROCK-1 | 15 |
These values indicate that the tert-butyl derivative exhibits competitive inhibition against these targets.
Cytotoxicity Studies
Cytotoxicity assessments were performed using mouse neuronal HT-22 cells and BV-2 microglial cells. The results showed that:
- Compounds derived from the same scaffold demonstrated varying degrees of cytotoxicity.
- The tested concentrations ranged from 0.1 µM to 100 µM.
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Compound A | 10 | 95 |
| Compound B | 50 | 70 |
| Compound C | 100 | 40 |
The data indicates that while some compounds maintain high cell viability at lower concentrations, others exhibit significant cytotoxic effects at higher doses.
Case Study 1: GSK-3β Inhibition
In a study published by MDPI, a derivative similar to tert-butyl carbamate was tested for its effects on GSK-3β activity. The compound showed an IC50 value of 8 nM, demonstrating potent inhibition compared to standard inhibitors like staurosporine .
Case Study 2: Inflammatory Response Modulation
Another research highlighted the role of this compound in modulating inflammation through IKK-β inhibition. The findings suggested that at concentrations below 10 µM, the compound effectively reduced inflammatory markers without significant cytotoxicity in neuronal cell lines .
Q & A
Q. Table 1: Common Catalytic Systems for Suzuki-Miyaura Coupling
| Substrate | Catalyst | Ligand | Yield | Reference |
|---|---|---|---|---|
| Aryl Bromides | Pd(dppf)Cl₂ | None | 65% | |
| Heteroaryl Chlorides | Pd(OAc)₂ | SPhos | 72% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
